

Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification

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Compound of Interest

Compound Name: *Heptyl 4-aminobenzoate*

Cat. No.: *B080779*

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Abstract

This application note provides a detailed protocol for the synthesis of **Heptyl 4-aminobenzoate**, a valuable intermediate in the development of novel therapeutic agents. The synthesis is achieved through a classic Fischer esterification reaction, employing p-aminobenzoic acid and 1-heptanol with a sulfuric acid catalyst. This document outlines the complete experimental workflow, from reaction setup to product purification and characterization, and includes comprehensive data presented for easy reference by researchers in organic chemistry and drug development.

Introduction

Heptyl 4-aminobenzoate is a member of the amino- and p-aminobenzoic acid ester family, a class of compounds with significant applications in the pharmaceutical and cosmetic industries. While shorter-chain esters like benzocaine (ethyl 4-aminobenzoate) are well-known local anesthetics, longer-chain esters such as the heptyl derivative are being explored for their unique physicochemical properties that may enhance drug delivery and efficacy. The synthesis of such esters is typically achieved via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.^{[1][2]} To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed.^[3] This application note presents a straightforward and reproducible protocol for the synthesis of **Heptyl 4-aminobenzoate**, providing researchers with a reliable method for obtaining this compound for further investigation.

Reaction Scheme

Caption: Fischer esterification of p-aminobenzoic acid with 1-heptanol.

Experimental Protocol

Materials:

- p-Aminobenzoic acid (PABA)
- 1-Heptanol
- Concentrated Sulfuric Acid (H_2SO_4)
- 10% Sodium Carbonate (Na_2CO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Toluene
- Ethyl acetate
- Hexane
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus (Büchner funnel)

- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (13.7 g, 0.1 mol) and 1-heptanol (58.1 g, 0.5 mol).
- Catalyst Addition: To the stirred mixture, slowly add concentrated sulfuric acid (3 mL) dropwise.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.[4]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
- Neutralization: Slowly add 10% aqueous sodium carbonate solution in portions to neutralize the excess acid. Be cautious as carbon dioxide evolution will cause pressure buildup. Continue adding the solution until the aqueous layer is basic (pH > 8).[1]
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL) and then dry over anhydrous sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5] Alternatively, for a less rigorous purification, recrystallization from a suitable solvent system like ethanol/water can be attempted.

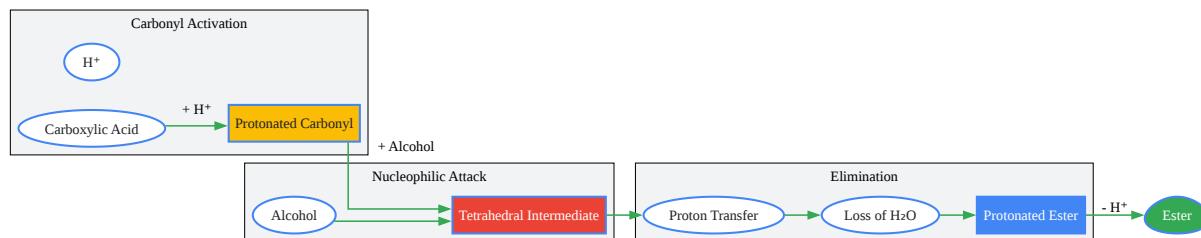
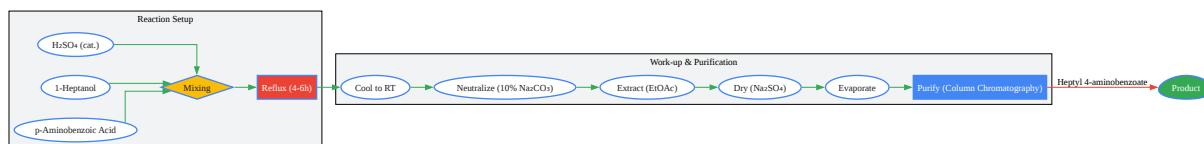
Data Presentation

Parameter	Value	Reference
Reactants		
p-Aminobenzoic acid	13.7 g (0.1 mol)	
1-Heptanol	58.1 g (0.5 mol)	
Sulfuric Acid (conc.)	3 mL	
Product		
Product Name	Heptyl 4-aminobenzoate	[6]
Molecular Formula	C ₁₄ H ₂₁ NO ₂	[6]
Molecular Weight	235.32 g/mol	[6]
Reaction Conditions		
Temperature	Reflux	
Reaction Time	4-6 hours	
Characterization		
Appearance	Expected to be a solid or oil	
¹ H NMR (CDCl ₃ , est.)		
δ 7.85 (d, 2H)	Aromatic protons ortho to ester	
δ 6.65 (d, 2H)	Aromatic protons ortho to amine	
δ 4.20 (t, 2H)	-OCH ₂ -	
δ 4.05 (br s, 2H)	-NH ₂	
δ 1.70 (quint, 2H)	-OCH ₂ CH ₂ -	
δ 1.30 (m, 8H)	-(CH ₂) ₄ -	
δ 0.90 (t, 3H)	-CH ₃	
IR (KBr, est.) cm ⁻¹		

3450-3350 (two bands)	N-H stretching of primary amine
3050-3000	Aromatic C-H stretching
2950-2850	Aliphatic C-H stretching
~1700	C=O stretching of the ester
~1600	N-H bending and C=C aromatic ring stretching
~1280	C-O stretching of the ester

Note: The spectral data provided are estimated based on the known spectra of similar compounds, such as ethyl 4-aminobenzoate, and general chemical shift and IR frequency correlations. Actual experimental data should be obtained for confirmation.

Experimental Workflow and Signaling Pathway Diagrams

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